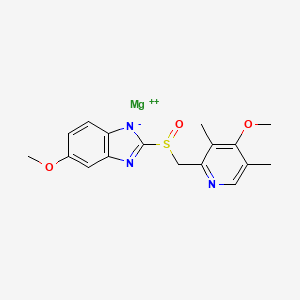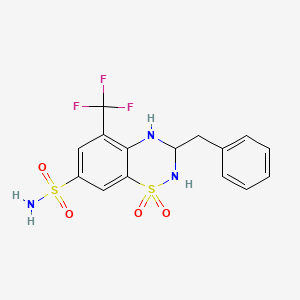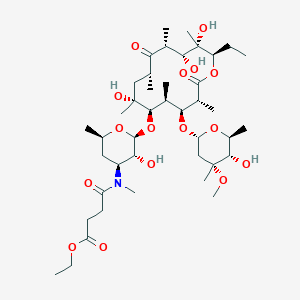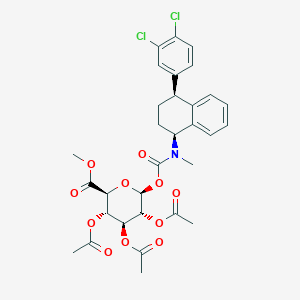
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is a complex biochemical compound with the molecular formula C31H33Cl2NO11 and a molecular weight of 666.50 . This compound is primarily used in research, particularly in the fields of neurology and depression . It is a derivative of sertraline, a well-known antidepressant, and is used for various analytical and research purposes .
Preparation Methods
The synthesis of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate involves multiple steps, starting from the base compound sertraline. The synthetic route typically includes the following steps:
Formation of Sertraline Carbamoyl Glucuronide: This involves the reaction of sertraline with glucuronic acid under specific conditions to form the carbamoyl glucuronide derivative.
Methyl Esterification: The carbamoyl glucuronide derivative is then reacted with methanol in the presence of a catalyst to form the methyl ester.
Triacetylation: Finally, the methyl ester is acetylated using acetic anhydride to form this compound.
Chemical Reactions Analysis
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compounds or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is related to its parent compound, sertraline. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin transporters and various receptors involved in the serotonin pathway .
Comparison with Similar Compounds
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate can be compared with other similar compounds such as:
Sertraline: The parent compound, which is widely used as an antidepressant.
Sertraline Glucuronide: Another derivative used in metabolic studies.
Sertraline Methyl Ester: A simpler ester derivative used in various research applications.
Properties
Molecular Formula |
C31H33Cl2NO11 |
|---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H33Cl2NO11/c1-15(35)41-25-26(42-16(2)36)28(43-17(3)37)30(44-27(25)29(38)40-5)45-31(39)34(4)24-13-11-19(20-8-6-7-9-21(20)24)18-10-12-22(32)23(33)14-18/h6-10,12,14,19,24-28,30H,11,13H2,1-5H3/t19-,24-,25-,26-,27-,28+,30-/m0/s1 |
InChI Key |
POOYLQFYHIDOKK-LEJCSSLFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)N(C)[C@H]2CC[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(C)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
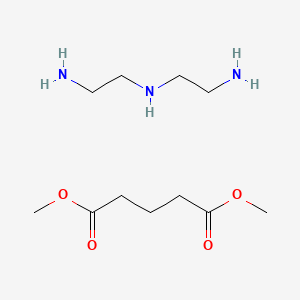

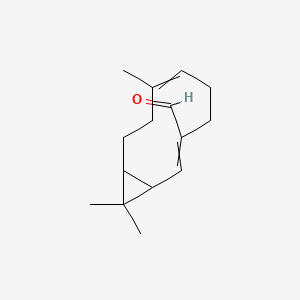
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
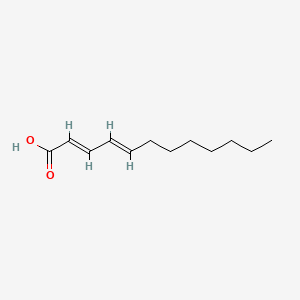
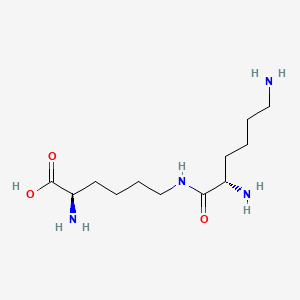
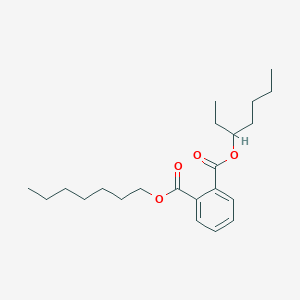
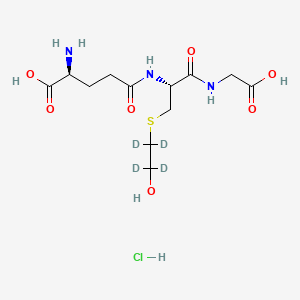
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
